N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic organic compound classified as an oxalamide. Oxalamides are known for their potential applications in medicinal chemistry, particularly as therapeutic agents due to their ability to interact with various biological targets. The compound is characterized by its unique structural features, which include an isopropyl group and a pyrrolidin-1-yl moiety attached to a 1-methylindoline structure.
The synthesis of N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves several key steps:
In an industrial setting, the optimization of reaction conditions is crucial for maximizing yield and purity. Techniques such as high-throughput synthesis and purification methods like recrystallization or chromatography are often employed.
The molecular formula of N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is C20H30N4O2, with a molecular weight of approximately 358.486 g/mol. The compound features:
The InChI key for this compound is KRFDUZXEPOGFJW-UHFFFAOYSA-N, and its SMILES representation is CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3.
While specific reactions involving N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide are not extensively documented, oxamides generally can undergo hydrolysis, breaking down into oxalic acid and the corresponding amines. This reaction highlights the stability of the oxalamide linkage under certain conditions .
N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is primarily intended for research purposes within medicinal chemistry. Its unique structure positions it as a candidate for further studies aimed at developing new therapeutic agents targeting specific biological pathways or diseases. The compound's ability to interact with various biological systems makes it a valuable subject for ongoing research in drug development and pharmacology .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5